molecular formula C18H23NO B3149172 {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 66741-83-1

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

Cat. No.: B3149172
CAS No.: 66741-83-1
M. Wt: 269.4 g/mol
InChI Key: UWQIMEGUMHKRFM-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is a tertiary amine characterized by a benzyloxy-substituted aromatic ring and a branched alkyl chain (2-methylpropyl, or isobutyl) attached to the nitrogen atom. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.36 g/mol (calculated). The benzyloxy group (C₆H₅CH₂O-) contributes significant lipophilicity, while the isobutyl group introduces steric bulk.

Properties

IUPAC Name

2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15(2)12-19-13-16-8-10-18(11-9-16)20-14-17-6-4-3-5-7-17/h3-11,15,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQIMEGUMHKRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Reductive Amination: The 4-(Benzyloxy)benzaldehyde is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Ethoxy vs. Benzyloxy Substituents
  • (4-Ethoxyphenyl)methylamine (CAS: 869943-88-4, C₁₃H₂₁NO, MW: 207.31 g/mol ): The ethoxy group (-OCH₂CH₃) is smaller and less lipophilic than benzyloxy. Impact: Reduced molecular weight and logP compared to the benzyloxy analog. Likely higher solubility in polar solvents.
  • {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine (CAS: 85903-66-8 ): Methylsulfanyl (-SCH₃) is electron-donating and moderately hydrophobic.
b. Benzyloxy vs. tert-Butylphenyl Groups
  • BF 421-6 ([3-(4-tert-butylphenyl)-2-methylpropyl]bis(2-hydroxypropyl)amine) and BF 421-7 (3-(4-tert-butylphenyl)-2-methylpropylamine) :
    • The tert-butyl group provides extreme hydrophobicity and steric hindrance.
    • Impact : Increased resistance to metabolic degradation compared to benzyloxy derivatives, making them suitable for pesticidal applications.

Alkyl Chain Variations on the Amine Nitrogen

a. Isobutyl (2-Methylpropyl) vs. Propyl
  • {[4-(Benzyloxy)phenyl]methyl}(propyl)amine (CAS: 869953-23-1 ): Linear propyl chain reduces steric hindrance. Impact: Potentially higher reactivity in nucleophilic reactions or metal coordination compared to the isobutyl analog.
b. Isobutyl vs. Isopropyl
  • {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine (CAS: 85903-66-8 ):
    • Isopropyl (propan-2-yl) is less bulky than isobutyl.
    • Impact : Lower steric hindrance may improve extraction efficiency for small metal ions (e.g., Zr⁴⁺/Hf⁴⁺ separation) .

Hybrid Structural Analogs

  • {[4-(Propan-2-yl)phenyl]methyl}(pyridin-4-ylmethyl)amine (CAS: 883534-29-0 ): Pyridinylmethyl group introduces basicity and hydrogen-bonding capability.

Physicochemical and Functional Comparisons

Table 1. Structural and Property Comparison

Compound Name Aromatic Substituent Alkyl Chain Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzyloxy Isobutyl 267.36 High lipophilicity, potential extractant
(4-Ethoxyphenyl)methylamine Ethoxy Isobutyl 207.31 Moderate solubility in polar solvents
{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine Methylsulfanyl Isopropyl 209.35 Metal coordination via sulfur
BF 421-6 4-tert-Butylphenyl 2-Methylpropyl 340.48 (estimated) Pesticidal metabolite

Biological Activity

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is a synthetic organic compound characterized by a benzyloxy group attached to a phenyl ring and an amine functional group. Its unique molecular structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Structural Characteristics

The compound has the molecular formula C18_{18}H23_{23}NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features include:

  • Benzyloxy Group : Enhances lipophilicity and facilitates binding to hydrophobic pockets in target proteins.
  • Amine Functional Group : Capable of forming hydrogen bonds and ionic interactions with various biomolecules.

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites, either inhibiting or activating enzymatic functions depending on the context .
  • Receptor Binding : It interacts with specific receptors, influencing cellular signaling pathways. For instance, it has been shown to affect epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial for cell proliferation and differentiation .
  • Oxidation and Reduction Reactions : The benzylic hydrogens are susceptible to free radical attacks, leading to oxidation reactions that may alter cellular redox states .

The compound exhibits significant biochemical properties:

  • Cellular Effects : It influences cell signaling pathways and gene expression. Studies indicate that it can modulate cellular metabolism and affect the viability of various cell lines such as Vero and HepG2 cells .
  • Metabolic Pathways : Involvement in metabolic pathways mediated by cytochrome P450 enzymes has been noted, indicating its potential for drug metabolism .

Case Studies

  • Antimycobacterial Activity : Research has shown that derivatives of this compound exhibit activity against Mycobacterium tuberculosis (Mtb), with some analogs demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential for developing new treatments for tuberculosis.
  • PPARα Agonism : Studies have indicated that compounds similar to this compound can act as agonists for PPARα, leading to beneficial effects such as reduced inflammation and improved metabolic profiles .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : May enhance enzyme activity and promote beneficial cellular processes.
  • High Doses : Can lead to oxidative stress and cellular damage, highlighting the importance of dosage in therapeutic applications .

Comparative Analysis

The following table summarizes key characteristics and biological activities of related compounds:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
4-BenzyloxyanilineAniline derivative with benzyloxy groupUsed in dye synthesisLimited biological activity
2-Methyl-4-benzylanilineMethyl substitution on benzylanilineExhibits neuroprotective effectsModerate activity against neurodegeneration
1-(4-Benzyloxyphenyl)-N,N-dimethylmethanamineDimethylated amine derivativeHigher potency in receptor bindingPotentially enhanced pharmacological effects
This compoundBenzyloxy group with propylamineVersatile interactions with molecular targetsPromising antimycobacterial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
Reactant of Route 2
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{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

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